molecular formula C20H19NO2 B15032730 2-{[(4-Methylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione

2-{[(4-Methylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione

Katalognummer: B15032730
Molekulargewicht: 305.4 g/mol
InChI-Schlüssel: QVLZROPOUQGKPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(4-Methylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione is a chemical compound with the molecular formula C21H19NO3 It is known for its unique structure, which includes a cyclohexane ring substituted with phenyl and 4-methylphenylamino groups

Vorbereitungsmethoden

The synthesis of 2-{[(4-Methylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione typically involves the reaction of 4-methylphenylamine with 5-phenylcyclohexane-1,3-dione under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to monitor and control the reaction parameters.

Analyse Chemischer Reaktionen

2-{[(4-Methylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the amino or phenyl groups are replaced by other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions .

Wissenschaftliche Forschungsanwendungen

2-{[(4-Methylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-{[(4-Methylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-{[(4-Methylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione include:

  • 2-{[(4-Acetylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione
  • 2-{[(4-Chlorophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione
  • 2-{[(4-Methoxyphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione

These compounds share a similar core structure but differ in the substituents attached to the phenyl ring.

Eigenschaften

Molekularformel

C20H19NO2

Molekulargewicht

305.4 g/mol

IUPAC-Name

3-hydroxy-2-[(4-methylphenyl)iminomethyl]-5-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C20H19NO2/c1-14-7-9-17(10-8-14)21-13-18-19(22)11-16(12-20(18)23)15-5-3-2-4-6-15/h2-10,13,16,22H,11-12H2,1H3

InChI-Schlüssel

QVLZROPOUQGKPX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N=CC2=C(CC(CC2=O)C3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.